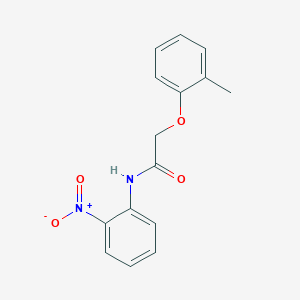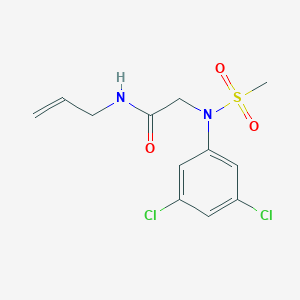
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as MNA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNA belongs to the class of arylamides and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis, the formation of new blood vessels. Inhibition of COX-2 and VEGF activity may contribute to the anti-inflammatory, analgesic, antipyretic, and anti-cancer effects of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to inhibit the growth of Mycobacterium tuberculosis. However, the exact biochemical and physiological effects of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide are not fully understood.
Advantages and Limitations for Lab Experiments
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity when recrystallized. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and anti-cancer effects, making it a potential therapeutic agent for various diseases. However, 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has some limitations for lab experiments. The mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood, which makes it difficult to design experiments to study its effects. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Future Directions
There are several future directions for research on 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. First, further studies are needed to fully understand the mechanism of action of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. This will help to design experiments to study its effects and potential therapeutic use. Second, more studies are needed to evaluate the safety and efficacy of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide in clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Third, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as an anti-tuberculosis agent. Fourth, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as a drug delivery agent. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit good solubility and stability, which makes it a potential candidate for drug delivery. Finally, studies are needed to evaluate the potential of 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide as a diagnostic agent. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to exhibit fluorescence properties, which makes it a potential candidate for diagnostic imaging.
Synthesis Methods
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-methylphenol and 2-nitroaniline in the presence of a base, such as sodium hydroxide, to form 2-(2-methylphenoxy)-N-(2-nitrophenyl)aniline. The second step involves the reaction of the intermediate with acetic anhydride to form 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide has also been studied for its potential as an anti-tuberculosis agent. In vitro studies have shown that 2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide inhibits the growth of Mycobacterium tuberculosis.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-6-2-5-9-14(11)21-10-15(18)16-12-7-3-4-8-13(12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQHOZVSRTGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5618614 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)

![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4922546.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)